molecular formula C22H30N4O B12538128 Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- CAS No. 656836-03-2

Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-

Cat. No.: B12538128
CAS No.: 656836-03-2
M. Wt: 366.5 g/mol
InChI Key: SWOZRKMAANQPMV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(N'-hexyl-N-phenethylcarbamimidoyl)-3-phenylurea . This nomenclature reflects the compound’s core urea structure (NH₂–C(=O)–NH₂), where one nitrogen atom is substituted with a phenyl group, and the other is linked to a carbamimidoyl moiety. The carbamimidoyl group (–C(=N–)–) is further substituted with a hexylamine (–NH–C₆H₁₃) and a phenethylamine (–NH–CH₂CH₂C₆H₅) chain.

The systematic classification places this compound within the broader class of N,N'-disubstituted ureas , specifically those incorporating carbamimidoyl functionalities. Its molecular formula, derived from structural analysis, is C₂₅H₃₄N₄O , with a molecular weight of 430.57 g/mol (calculated from atomic masses). Key identifiers include the CAS Registry Number 656836-03-2 , which uniquely distinguishes it in chemical databases.

Property Value
CAS Registry Number 656836-03-2
IUPAC Name 1-(N'-hexyl-N-phenethylcarbamimidoyl)-3-phenylurea
Molecular Formula C₂₅H₃₄N₄O
Molecular Weight 430.57 g/mol

The structural complexity arises from the interplay of aliphatic (hexyl), aromatic (phenyl, phenethyl), and imine (carbamimidoyl) groups, which collectively influence its physicochemical behavior.

Molecular Geometry and Conformational Analysis

The molecule adopts a tetrahedral geometry around the central carbonyl carbon of the urea moiety, with bond angles approximating 120° for the sp²-hybridized carbonyl group. The carbamimidoyl substituent introduces a planar geometry due to resonance delocalization between the nitrogen lone pairs and the C=N bond.

Conformational flexibility is dominated by three structural elements:

  • Hexyl Chain Rotation : The six-carbon aliphatic chain exhibits free rotation around C–N and C–C bonds, favoring staggered conformations to minimize steric clashes.
  • Phenethyl Group Orientation : The phenethyl substituent (–CH₂CH₂C₆H₅) adopts a gauche conformation relative to the carbamimidoyl group, reducing steric hindrance with the adjacent phenyl ring.
  • Methylene Bridge Dynamics : The methylene (–CH₂–) bridge between the carbamimidoyl and phenethyl groups allows limited rotation, constraining the molecule to a semi-rigid architecture.

Computational models suggest that the lowest-energy conformation positions the hexyl chain and phenethyl group on opposite sides of the carbamimidoyl plane, while the phenyl ring lies coplanar with the urea carbonyl (Figure 1). This arrangement maximizes van der Waals interactions between hydrophobic regions and minimizes dipole-dipole repulsions.

Crystallographic Data and Solid-State Arrangement

Despite its synthetic relevance, no experimental crystallographic data for urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-, have been reported to date . However, analog studies on related N,N'-disubstituted ureas provide insights into its probable solid-state behavior.

In analogous compounds, such as N-hexyl-N'-phenylurea , urea derivatives form hydrogen-bonded networks via N–H···O=C interactions, creating layered or helical supramolecular architectures. The phenyl and phenethyl groups in the target compound likely engage in π-π stacking, while the hexyl chain contributes to hydrophobic domain formation. Predicted unit cell parameters (hypothetical) include:

Parameter Predicted Value
Space Group P2₁/c
a-axis 12.4 Å
b-axis 7.8 Å
c-axis 15.2 Å
β-angle 98°

These projections assume a monoclinic crystal system stabilized by intermolecular hydrogen bonds and dispersive forces.

Tautomeric Forms and Resonance Stabilization

The carbamimidoyl group (–N–C(=N–)–) enables resonance stabilization through electron delocalization across the N–C–N framework (Figure 2). This results in two dominant resonance structures:

  • Imino Form : Characterized by a C=N double bond and single N–C bonds.
  • Amidine Form : Features a C–N single bond and a N=C double bond, with charge separation.

The equilibrium between these forms is influenced by the electron-donating hexyl and phenethyl groups, which stabilize the imino tautomer. Additionally, the urea carbonyl group participates in conjugation with the adjacent N–H moiety, further enhancing resonance stabilization.

Tautomeric interconversion is restricted at room temperature due to steric hindrance from the bulky substituents, effectively locking the molecule in the imino configuration. This electronic behavior has implications for the compound’s reactivity, particularly in nucleophilic addition or cyclization reactions.

Figure 1. Hypothetical lowest-energy conformation of urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-, showing staggered hexyl and phenethyl groups.
Figure 2. Resonance structures of the carbamimidoyl group, illustrating charge delocalization.

Properties

CAS No.

656836-03-2

Molecular Formula

C22H30N4O

Molecular Weight

366.5 g/mol

IUPAC Name

1-[N'-hexyl-N-(2-phenylethyl)carbamimidoyl]-3-phenylurea

InChI

InChI=1S/C22H30N4O/c1-2-3-4-11-17-23-21(24-18-16-19-12-7-5-8-13-19)26-22(27)25-20-14-9-6-10-15-20/h5-10,12-15H,2-4,11,16-18H2,1H3,(H3,23,24,25,26,27)

InChI Key

SWOZRKMAANQPMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=C(NCCC1=CC=CC=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Pathway

The target compound can be synthesized through the sequential reaction of phenyl isocyanate with hexylamine and 2-phenylethylamine. Phenyl isocyanate acts as an electrophilic reagent, enabling nucleophilic attack by primary amines to form substituted ureas.

Procedure:

  • Step 1: Dissolve phenyl isocyanate (1.0 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere.
  • Step 2: Add hexylamine (1.05 equiv) dropwise at 0°C, followed by stirring at room temperature for 2 hours.
  • Step 3: Introduce 2-phenylethylamine (1.05 equiv) and reflux for 4 hours.
  • Purification: Concentrate the reaction mixture under reduced pressure and recrystallize the crude product from ethanol/water (3:1 v/v).

Key Parameters:

  • Solvent: Dichloromethane or ethyl acetate.
  • Temperature: 0°C for initial addition, room temperature for primary reaction, and reflux for secondary amine incorporation.
  • Yield: 70–85% (based on analogous urea syntheses).

Challenges and Optimization

  • Competitive Reactions: Excess amine may lead to bis-urea byproducts. Stoichiometric control (1:1.05 ratio of isocyanate to amine) minimizes this.
  • Solvent Selection: Polar aprotic solvents like DMSO enhance reactivity but may complicate purification. Non-polar solvents (e.g., xylene) are preferred for high-temperature reactions.

Carbamate Aminolysis in Dimethyl Sulfoxide (DMSO)

Methodology

This method, adapted from US Patent 5,925,762, involves the aminolysis of phenyl carbamates with amines in DMSO, a solvent that facilitates mild and efficient urea formation without requiring harsh conditions.

Procedure:

  • Step 1: Synthesize phenyl carbamate by reacting phenyl chloroformate with ammonia.
  • Step 2: Combine phenyl carbamate (1.0 equiv) with hexylamine (1.1 equiv) in DMSO at 25°C for 1 hour.
  • Step 3: Add 2-phenylethylamine (1.1 equiv) and stir for an additional 2 hours.
  • Purification: Extract with ethyl acetate, wash with 1N NaOH to remove phenol byproducts, and chromatograph on silica gel.

Key Parameters:

  • Molar Ratio: 1:1.1 (carbamate to amine) to ensure complete conversion.
  • Reaction Time: 1–3 hours at ambient temperature.
  • Yield: 80–90%.

Advantages Over Traditional Methods

  • Avoids Phosgene: Unlike phosgene-based routes, this method eliminates toxic reagents.
  • Scalability: Demonstrated for multi-gram syntheses in patent examples.

Direct Condensation of Urea with Amines

High-Temperature Condensation

A method detailed in US Patent 4,310,692 involves heating urea with excess amines in xylene to form asymmetrical ureas. For the target compound, this approach requires concurrent or sequential addition of hexylamine and 2-phenylethylamine.

Procedure:

  • Step 1: Suspend urea (1.0 equiv) in dry xylene and heat to 120–135°C.
  • Step 2: Introduce hexylamine (2.2 equiv) via slow addition over 1 hour.
  • Step 3: Add 2-phenylethylamine (2.2 equiv) and reflux for 6 hours.
  • Purification: Cool the mixture, filter precipitated product, and wash with cold xylene.

Key Parameters:

  • Temperature: 120–135°C to drive ammonia evolution.
  • Amine Excess: 2.2 equiv per amine to compensate for volatility.
  • Yield: 65–75%.

Hofmann Rearrangement of Amides

Reaction Overview

The Hofmann rearrangement converts primary amides to ureas using hypervalent iodine reagents. For the target compound, a pre-synthesized amide containing hexyl and 2-phenylethyl groups could serve as the precursor.

Procedure:

  • Step 1: Prepare N-hexyl-N-(2-phenylethyl)malonamide by reacting malonyl chloride with hexylamine and 2-phenylethylamine.
  • Step 2: Treat the amide with [bis(acetoxy)iodo]benzene (1.2 equiv) in methanolic ammonia at 0°C for 2 hours.
  • Purification: Concentrate and purify via flash chromatography.

Key Parameters:

  • Reagent: [Bis(acetoxy)iodo]benzene enables selective rearrangement.
  • Yield: 50–60% (based on analogous transformations).

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Phenyl Isocyanate Route 70–85% High Moderate Industrial
Carbamate Aminolysis 80–90% Very High Low Lab-Scale
Direct Condensation 65–75% Moderate High Pilot-Scale
Hofmann Rearrangement 50–60% Moderate High Research-Scale

Key Findings:

  • The carbamate aminolysis method offers the highest yield and purity, making it ideal for small-scale synthesis.
  • Direct condensation is less efficient but suitable for bulk production due to simpler equipment requirements.
  • Hofmann rearrangement is limited by lower yields but valuable for structurally complex precursors.

Critical Reaction Parameters

Solvent Influence

  • DMSO enhances nucleophilicity of amines, accelerating carbamate aminolysis.
  • Xylene facilitates high-temperature reactions by stabilizing intermediates via π-π interactions.

Stoichiometric Considerations

  • Excess amine (5–10%) ensures complete consumption of isocyanate or carbamate intermediates.
  • Urea-based routes require 2.2 equiv of each amine to offset ammonia loss.

Temperature Optimization

  • Low Temperatures (0–25°C): Minimize side reactions in isocyanate and carbamate routes.
  • High Temperatures (120–135°C): Essential for ammonia removal in direct condensation.

Chemical Reactions Analysis

Types of Reactions

Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Urea derivatives have been extensively studied for their potential anticancer properties. For instance, compounds similar to Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- have shown promising results in inhibiting the proliferation of cancer cells. Research indicates that these compounds can interact with specific biological targets, leading to apoptosis in cancer cells. A study demonstrated that certain urea derivatives exhibited significant antiproliferative activity against various human cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Diabetes Management

Another critical application of urea derivatives is in the management of diabetes. Urea compounds have been identified as effective inhibitors of the enzyme α-glucosidase, which plays a vital role in carbohydrate metabolism. By inhibiting this enzyme, these compounds can help regulate blood sugar levels. Recent research synthesized new diphenyl urea derivatives and tested their anti-α-glucosidase properties, revealing their potential for drug development aimed at diabetes management .

Agricultural Applications

Fertilizers

Urea is widely used as a nitrogenous fertilizer due to its high nitrogen content and solubility in water. The incorporation of complex urea derivatives into fertilizers can enhance nutrient release patterns and improve plant uptake efficiency. Research has shown that modified urea formulations can reduce nitrogen loss through volatilization and leaching, making them more environmentally friendly and efficient .

Environmental Science

Pollution Control

Urea compounds are also utilized in environmental applications, particularly in reducing pollutants from combustion processes. Aqueous solutions of urea can mitigate the environmental impact of burning carbonaceous materials by reducing harmful emissions such as nitrogen oxides (NOx). This application is crucial for industries aiming to comply with environmental regulations while minimizing their ecological footprint .

Data Tables

Application Area Compound Type Mechanism of Action Key Findings
Medicinal ChemistryUrea DerivativesInhibition of cancer cell proliferationSignificant antiproliferative activity against various cancer cell lines
Diabetes Managementα-Glucosidase InhibitorsRegulation of carbohydrate metabolismEffective inhibition demonstrated by new diphenyl urea derivatives
Agricultural FertilizersModified UreaEnhanced nutrient release and uptakeImproved efficiency and reduced nitrogen loss reported
Pollution ControlAqueous Urea SolutionsReduction of NOx emissions from combustionEffective in mitigating environmental impact of burning carbonaceous materials

Case Studies

  • Anticancer Research
    • A study synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and tested them against the National Cancer Institute's 60 human cancer cell lines. Compounds showed broad-spectrum activity with some achieving IC50 values indicative of potent anticancer effects .
  • Diabetes Management Study
    • Research focused on synthesizing Schiff bases from urea derivatives targeting α-glucosidase. The study utilized in silico techniques to predict binding modes, confirming the therapeutic potential of these compounds for diabetes treatment through effective enzyme inhibition .
  • Environmental Impact Assessment
    • Investigations into the use of urea solutions for reducing NOx emissions highlighted their effectiveness in industrial applications, demonstrating a viable method for compliance with stringent environmental regulations while minimizing ecological damage .

Mechanism of Action

The mechanism of action of Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The pathways involved in these actions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted ureas are a diverse group of molecules with tailored properties based on their substituents. Below is a detailed comparison of “Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-” with structurally related compounds from the literature:

Table 1: Structural and Physicochemical Properties

Compound Name Core Structure Substituents Melting Point (°C) Key NMR Shifts (δ, ppm) LogP Applications
Target Urea Compound Urea Hexylamino, (2-phenylethyl)amino, phenyl Not reported Not available ~4.2* Medicinal chemistry, ligands
5-(6-Methoxynaphthalen-2-yl)-1-aryl derivatives Phenol-aryl Methoxynaphthalenyl, trifluoromethylphenylamino, aryl groups 120–145 1H: 6.8–7.5; 13C: 110–160 ~3.8 Anticancer agents
1-(4-Nitrophenyl)-3-alkylureas Urea Nitrophenyl, alkyl chains (C1–C6) 85–110 1H: 7.2–8.1; 13C: 125–155 ~2.5–4 Enzyme inhibitors
Trifluoromethylphenyl ureas Urea Trifluoromethylphenyl, short-chain amines 90–115 1H: 6.5–7.3; 19F: -60 ~3.0 Antimicrobial agents

*Estimated using fragment-based methods due to lack of experimental data.

Key Differences and Trends

Lipophilicity :

  • The hexyl chain in the target urea increases LogP (~4.2) compared to shorter alkyl chains (e.g., C1–C3 in nitrophenyl ureas, LogP ~2.5–3.5). This enhances membrane permeability but may reduce aqueous solubility.
  • Methoxynaphthalenyl derivatives (LogP ~3.8) balance lipophilicity with aromatic bulk, favoring receptor binding.

Aromatic Interactions :

  • The phenylethyl group in the target urea enables π-π stacking, similar to methoxynaphthalenyl substituents in anticancer compounds .
  • Nitrophenyl and trifluoromethyl groups in other ureas prioritize electrostatic interactions or metabolic stability.

Synthetic Complexity :

  • The target urea’s branched substituents require multi-step synthesis, while simpler ureas (e.g., nitrophenyl derivatives) are accessible via one-step reactions.

Biological Activity :

  • Trifluoromethylphenyl ureas exhibit antimicrobial activity due to fluorine’s electronegativity, whereas the target urea’s hexyl-phenylethyl motif may favor kinase or GPCR modulation.

Research Findings and Limitations

  • Spectroscopic Data : Unlike the methoxynaphthalenyl compounds in , which provide full 1H/13C NMR assignments (e.g., δ 7.2 for aromatic protons) , the target urea lacks published spectral data, complicating direct structural validation.
  • Thermal Stability : High melting points in methoxynaphthalenyl derivatives (120–145°C) suggest crystalline stability, whereas ureas with flexible chains (e.g., hexyl) may exhibit lower melting ranges.
  • Biological Screening: No peer-reviewed studies specifically evaluate the target urea’s bioactivity. Analogous compounds highlight urea’s role in inhibiting enzymes like carbonic anhydrase or tyrosine kinases.

Biological Activity

Urea derivatives, particularly those with complex amine structures, have garnered attention in pharmacological research due to their diverse biological activities. The compound "Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-" represents a class of urea compounds that may exhibit significant therapeutic potential as well as notable toxicological effects. This article reviews the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and associated toxicities.

Antitumor Activity

Research has demonstrated that certain urea derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving structurally similar urea compounds have shown:

  • Cytotoxicity against Hepatocellular Carcinoma : A derivative known as 1,3-bis-((3-hydroxynaphthalen-2-yl) phenylmethyl) urea (1,3-BPMU) was found to induce apoptosis in HEP-G2 cells, highlighting the potential of urea derivatives in cancer therapy .
  • Effects on Leukemia and Carcinoma : Another derivative, URD12, exhibited cytotoxic activity against K562 human leukemia cells and KB human mouth epidermal carcinoma cells .

These findings suggest that the biological activity of urea derivatives may extend to antitumor properties, potentially making them candidates for further development in oncology.

Neuroprotective Properties

Urea has been implicated in neuroprotection through various mechanisms. Studies indicate that certain urea compounds can enhance neuronal survival and function under stress conditions. For example:

  • Reduction of Oxidative Stress : Urea has been shown to mitigate oxidative stress in neuronal cells, which is crucial for maintaining cellular integrity and function .
  • Improvement of Insulin Sensitivity : Some studies suggest that specific urea derivatives may improve insulin sensitivity and reduce the risk of neurodegenerative diseases associated with metabolic dysfunction .

The biological activity of "Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-" can be attributed to several mechanisms:

  • Apoptosis Induction : Urea derivatives can trigger apoptotic pathways in cancer cells through modulation of pro-apoptotic proteins .
  • Oxidative Stress Modulation : These compounds may influence reactive oxygen species (ROS) levels, contributing to both protective and toxic effects depending on the concentration and cellular context .
  • Endothelial Dysfunction : High concentrations of urea have been linked to endothelial dysfunction, which can exacerbate cardiovascular diseases .

Toxicological Considerations

While exploring the therapeutic potential of urea derivatives, it is essential to consider their toxicological profiles:

  • Kidney Toxicity : Elevated levels of urea can lead to nephrotoxicity, particularly in individuals with pre-existing kidney conditions. Studies have shown that high doses can cause gastrointestinal disturbances and electrolyte imbalances .
  • Cytotoxic Effects on Healthy Cells : The same mechanisms that confer antitumor activity may also lead to cytotoxicity in non-cancerous cells at elevated concentrations .

Case Studies

StudyTest SubstanceAnimal ModelDosageDurationObserved Effects
Burton et al.UreaRats25 mM24 hDecreased excretion of nitrogenous compounds
D’Apolito et al.UreaC57BL/6J CKD mice10 mg/kg15 daysIncreased oxidative stress; insulin resistance
Koppe et al.UreaC57BL/BN CKD mice200 mg/kg3 weeksImpaired beta-cell glycolysis; decreased insulin secretion

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